![molecular formula C23H20FN3O2S2 B2795794 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide CAS No. 1794883-97-8](/img/structure/B2795794.png)
2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thieno[3,2-d]pyrimidin-2-yl sulfanyl group, a 4-fluorophenyl group, and a N-methylacetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-2-yl group suggests that the compound might have aromatic properties, which could affect its reactivity and stability .Scientific Research Applications
- F6609-2615 has demonstrated potential as an anticancer agent. It may inhibit tumor growth by interfering with key cellular processes or signaling pathways. Researchers are investigating its efficacy against various cancer types, including leukemia, breast cancer, and lung cancer .
- The compound exhibits antibacterial activity, making it a candidate for combating bacterial infections. Researchers are exploring its mechanism of action and potential applications in treating drug-resistant bacterial strains .
- F6609-2615 possesses anti-inflammatory properties, which could be valuable in managing inflammatory conditions. Additionally, it may act as an analgesic, providing pain relief .
- The compound has been investigated for its calcium channel antagonistic effects. Modulating calcium channels can impact cellular processes, making this area of research significant .
- Researchers are exploring whether F6609-2615 can be used as an antihypertensive agent. Its effects on blood pressure regulation are of interest .
- Novel synthetic methodologies have been employed to enhance the druglikeness and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties of F6609-2615. These efforts aim to improve its pharmacokinetic profile and safety .
Anticancer Activity
Antibacterial Properties
Anti-inflammatory and Analgesic Effects
Calcium Channel Antagonism
Antihypertensive Potential
ADME-Tox Properties Optimization
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-14-4-9-19(15(2)12-14)27-22(29)21-18(10-11-30-21)25-23(27)31-13-20(28)26(3)17-7-5-16(24)6-8-17/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATWQKYRAJZJER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N(C)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide |
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